1-O-Dodecanoylpanal
Description
1-O-Dodecanoylpanal (C₁₂H₂₄O₂) is a fatty acid ester derivative of panal, identified as a colorless viscous liquid with absorption spectra resembling panal (Fig. 9.6 in cited literature) . It was isolated from P. stipticus and characterized via NMR and mass spectrometry, confirming its structure as a 12-carbon acyl chain (dodecanoyl) esterified to the hydroxyl group of panal . This compound, also referred to as PS-B in Shimomura’s studies, is part of a series of acylpanal derivatives, including 1-O-decanoylpanal (PS-A, C₁₀H₂₀O₂) and 1-O-tetradecanoylpanal (C₁₄H₂₈O₂), which differ in acyl chain length . Its primary research applications relate to bioluminescence studies, though broader industrial uses remain underexplored.
Properties
CAS No. |
154381-71-2 |
|---|---|
Molecular Formula |
C27H40O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(4S,4aR,5S,8R,8aS)-4-dodecanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C27H40O6/c1-4-5-6-7-8-9-10-11-12-13-24(30)33-23-16-20(27(31)32)15-21-25(19(3)17-28)22(29)14-18(2)26(21)23/h15,17-18,21,23,25-26H,3-14,16H2,1-2H3,(H,31,32)/t18-,21+,23-,25-,26+/m0/s1 |
InChI Key |
QOCSUDZAEHIAAQ-JTASUKCGSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Synonyms |
1-O-dodecanoylpanal PS-B lucif |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings :
- Chain length correlates with viscosity and solubility. Longer chains (e.g., C14) reduce aqueous solubility but improve compatibility with lipid-rich environments .
- Shimomura et al. (1993b) noted that this compound’s absorption spectrum closely mirrors panal, suggesting structural conservation of the chromophore moiety .
Comparison with Fatty Alcohols
Fatty alcohols like 1-Dodecanol (lauryl alcohol, C₁₂H₂₆O) share a 12-carbon backbone but lack the esterified panal group:
Key Differences :
- Reactivity: this compound’s ester group renders it susceptible to hydrolysis under acidic/alkaline conditions, unlike 1-Dodecanol, which is more stable .
- Solubility: 1-Dodecanol is sparingly soluble in water (0.04 g/L at 20°C), while this compound’s solubility remains unquantified but likely lower due to the bulky panal moiety .
Branched-Chain Analogs: 2-Octyldodecanol
Branched-chain alcohols like 2-Octyldodecanol (C₂₀H₄₂O) differ significantly in structure and applications:
Functional Contrast :
- Branched chains reduce crystallinity, enhancing 2-Octyldodecanol’s utility in cosmetics as a lightweight emollient .
- This compound’s linear structure and ester group may confer specificity in enzyme-binding interactions, though this remains untested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
